2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(1-(2-CL-PH)ethylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide under acidic or neutral conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Research: Used as a probe to study receptor-ligand interactions and enzyme inhibition.
Materials Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzyl alcohol
- 2-Chlorobenzaldehyde
- 2-Chlorobenzoic acid
Uniqueness
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a chlorobenzyl group and an acetohydrazide moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H24Cl2N4O |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24Cl2N4O/c1-16(18-7-3-5-9-20(18)23)24-25-21(28)15-27-12-10-26(11-13-27)14-17-6-2-4-8-19(17)22/h2-9H,10-15H2,1H3,(H,25,28)/b24-16+ |
InChI Key |
QSHSCOQCWOKFII-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=CC=C3Cl |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.